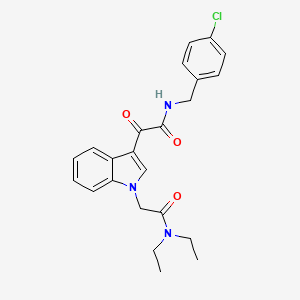

![molecular formula C25H17ClO7 B2664667 Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-95-9](/img/no-structure.png)

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

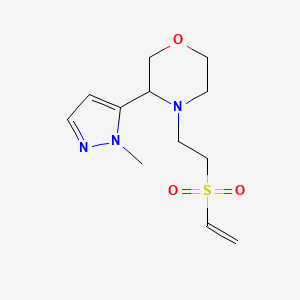

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Molecular Structure and Analysis

A study focused on a similar compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, synthesized through the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid. This research provided insights into the molecular structure, vibrational wavenumbers, and hyperpolarizability through FT-IR, X-ray diffraction, and computational methods. The findings revealed the compound's stability, charge transfer mechanisms, and geometrical parameters, contributing to a deeper understanding of its chemical behavior (C. S. Chidan Kumar et al., 2014).

Advanced Oxidation Processes

Research has demonstrated the efficacy of chromate-induced activation of hydrogen peroxide for the oxidative degradation of aqueous organic pollutants, including compounds structurally related to Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate. This process, operating across a wide pH range, enables the degradation of challenging organic contaminants, suggesting potential applications in wastewater treatment and environmental remediation (A. D. Bokare & W. Choi, 2010).

Degradation and Mineralization Studies

Another study explored the degradation of 4-chlorophenol in wastewater using advanced oxidation processes (AOPs), which could be related to the chemical's behavior. It highlighted the effectiveness of organic oxidants in facilitating rapid degradation, pointing towards the compound's potential susceptibility to similar treatment methods for environmental decontamination (Swati Sharma et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate involves the condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, followed by the reaction of the resulting product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate. The final step involves the esterification of the intermediate with methyl 4-hydroxybenzoate.", "Starting Materials": [ "4-hydroxybenzoic acid", "7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde", "4-chlorophenacyl bromide", "potassium carbonate", "methyl 4-hydroxybenzoate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde in the presence of a catalyst to form the intermediate product.", "Step 2: Reaction of the intermediate product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate.", "Step 3: Esterification of the intermediate with methyl 4-hydroxybenzoate in the presence of a catalyst to form the final product, Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |

Número CAS |

637750-95-9 |

Fórmula molecular |

C25H17ClO7 |

Peso molecular |

464.85 |

Nombre IUPAC |

methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H17ClO7/c1-30-25(29)16-4-8-18(9-5-16)33-23-14-32-22-12-19(10-11-20(22)24(23)28)31-13-21(27)15-2-6-17(26)7-3-15/h2-12,14H,13H2,1H3 |

Clave InChI |

KANVWNCXZPOSGW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

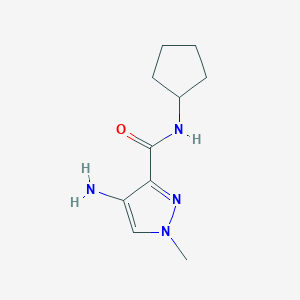

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)

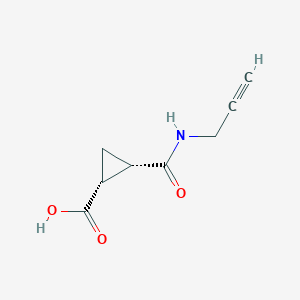

![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)

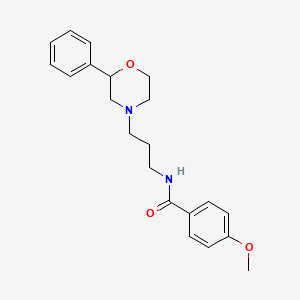

![2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2664595.png)

![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)

![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)